![molecular formula C9H15N B2833502 8-Azadispiro[3.1.36.14]decane CAS No. 1936354-15-2](/img/structure/B2833502.png)
8-Azadispiro[3.1.36.14]decane
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Overview
Description
Synthesis Analysis
A convenient synthesis of a similar compound, 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Scientific Research Applications
Immunomodulatory Agents
A study on substituted 8-hetero-2-azaspiro[4.5]decane analogues, including spirogermanium and its silicon and carbon analogues, highlighted their potential as immunomodulatory agents. These compounds exhibit antiarthritic and suppressor cell-inducing activities, suggesting possible applications in autoimmune diseases and tissue transplantation therapy (Badger et al., 1990).
Electron Tunneling
Research on compounds related to 8-azadispiro[3.1.3^6.1^4]decane demonstrated their utility in studying long-range intervalence electron tunneling. This work provides insights into electron transfer processes, which are relevant to both synthetic chemistry and the understanding of biological systems (Stein, Lewis, & Seitz, 1982).
Synthesis of Linear Dispiro Decanes
The reaction of organic azides with heavy diamino carbene analogues, including diaminostannylene and diaminogermylene, led to the formation of linear dispiro decanes. These compounds, characterized by an unusual linear combination of three four-membered rings, expand the repertoire of spirocyclic compounds in organic synthesis (Neumann & Obloh, 2010).
Ultrasound-Promoted Synthesis
The use of ultrasound irradiation facilitated the one-pot synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione, demonstrating an efficient method that offers advantages like simple work-up, shorter reaction times, and higher yields. This technique could be beneficial in streamlining the synthesis of spirocyclic compounds (Li, Zhai, & Chen, 2010).
Nitroxides for PELDOR Distance Measurements
The synthesis of nitroxides based on the 7-azadispiro[5.1.5.2]pentadecane framework, including thiol-specific spin labels, has been reported. These nitroxides, due to their enhanced stability and suitable relaxation properties, are promising for PELDOR distance measurements, which are crucial in the structural analysis of biomolecules (Kirilyuk et al., 2012).
Safety and Hazards
properties
IUPAC Name |
8-azadispiro[3.1.36.14]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8(3-1)4-9(5-8)6-10-7-9/h10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOMNRVUDESID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91812276 |
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